molecular formula C12H15NO2 B3169243 Benzoic acid, 2-(3-piperidinyl)- CAS No. 936249-45-5

Benzoic acid, 2-(3-piperidinyl)-

Cat. No.: B3169243
CAS No.: 936249-45-5
M. Wt: 205.25 g/mol
InChI Key: BAWNTPWIVXZYLH-UHFFFAOYSA-N
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Description

Benzoic acid, 2-(3-piperidinyl)- is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features a benzoic acid moiety linked to a piperidine ring, a structural motif commonly found in molecules with significant biological activity . Piperidine-containing structures are frequently explored as key building blocks in drug discovery , and benzoic acid derivatives are widely used in the synthesis of various pharmacologically active agents . Researchers investigate this compound and its analogs for potential application in developing novel therapeutic agents. The presence of the piperidine group can influence the molecule's lipophilicity and interaction with biological targets, while the benzoic acid component offers a site for further chemical derivatization . This product is intended for research and further manufacturing use only, strictly for laboratory analysis and not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-piperidin-3-ylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-12(15)11-6-2-1-5-10(11)9-4-3-7-13-8-9/h1-2,5-6,9,13H,3-4,7-8H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAWNTPWIVXZYLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-(3-piperidinyl)-, typically involves the introduction of a piperidine ring to the benzoic acid structure. One common method is through the reaction of 2-bromobenzoic acid with piperidine under basic conditions. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the piperidine group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-(3-piperidinyl)-, can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzoic acid, 2-(3-piperidinyl)-, has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with piperidine moieties.

    Industry: Utilized in the synthesis of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of benzoic acid, 2-(3-piperidinyl)-, depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The piperidine ring can enhance the compound’s ability to cross cell membranes and interact with intracellular targets. The exact molecular targets and pathways involved can vary based on the specific biological context .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Comparison of Key Properties
Compound Name Substituent Position/Group Molecular Weight (g/mol) pKa (Predicted) Solubility (Water) LogP
Benzoic acid, 2-(3-piperidinyl)- 2-(piperidinyl) ~207.27* ~4.5–5.0† Low 1.8–2.5
Benzoic acid (unsubstituted) None 122.12 4.20 Moderate (3.4 g/L) 1.87
Salicylic acid 2-hydroxy 138.12 2.97 Low (1.8 g/L) 2.26
2-Benzoylbenzoic acid 2-benzoyl 226.23 3.1–3.5‡ Insoluble 3.2
3-Benzoylpropanoic acid β-benzoyl (propanoic chain) 178.19 3.8–4.2 Slight 2.1

*Calculated based on molecular formula (C₁₂H₁₅NO₂); †Predicted based on electron-donating piperidinyl group; ‡From .

Key Observations:

  • Acidity: The piperidinyl group at the ortho position donates electron density via resonance, increasing the pKa compared to electron-withdrawing groups (e.g., benzoyl in 2-benzoylbenzoic acid, pKa ~3.1–3.5) .
  • Solubility: The cyclic amine enhances hydrophobicity (LogP ~1.8–2.5), reducing water solubility compared to unsubstituted benzoic acid. This contrasts with acetic acid derivatives (e.g., 3-benzoylpropanoic acid), which retain slight water solubility due to the flexible chain .
  • Synthesis: Introducing the piperidinyl group likely requires coupling reactions (e.g., Buchwald-Hartwig amination) or nucleophilic aromatic substitution, differing from the esterification or benzoylation steps used for simpler derivatives .

Industrial and Extraction Efficiency

  • Extraction Rates: Benzoic acid derivatives with higher hydrophobicity (e.g., LogP >2) exhibit faster extraction in emulsion liquid membranes. The piperidinyl group’s hydrophobicity may enhance extraction efficiency compared to acetic acid but lag behind phenol due to lower effective diffusivity .
  • Stability: Piperidinyl-substituted compounds may show improved stability under basic conditions compared to esterified derivatives (e.g., methyl benzoate) due to reduced hydrolysis susceptibility .

Q & A

Q. What are the recommended synthetic routes for Benzoic acid, 2-(3-piperidinyl)-, and how can reaction parameters be optimized to improve yield and purity?

Methodological Answer: The synthesis of benzoic acid derivatives typically involves coupling reactions between substituted aromatic acids and amines. For 2-(3-piperidinyl)-benzoic acid:

  • Key Steps :
    • Esterification : Protect the carboxylic acid group (e.g., methyl ester formation) to prevent side reactions during piperidine coupling .
    • Amine Coupling : Use coupling reagents like carbodiimides (e.g., DCC) or catalytic methods (e.g., Pd-catalyzed Buchwald-Hartwig amination) to attach the piperidine moiety .
  • Critical Parameters :
    • Temperature : Elevated temperatures (80–120°C) enhance reaction rates but may degrade sensitive intermediates.
    • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of aromatic intermediates .
    • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures high purity (>95%) .

Q. How should researchers validate the structural identity and purity of 2-(3-piperidinyl)-benzoic acid?

Methodological Answer:

  • Spectroscopic Techniques :
    • NMR : Compare 1H^1H- and 13C^{13}C-NMR shifts with computed spectra (e.g., DFT calculations). Key peaks: aromatic protons (~6.5–8.0 ppm), piperidine protons (~1.5–3.0 ppm) .
    • Mass Spectrometry : Confirm molecular ion ([M+H]+^+) and fragmentation patterns using ESI-MS or GC-MS .
  • Chromatography :
    • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity. Retention time consistency vs. standards is critical .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of 2-(3-piperidinyl)-benzoic acid?

Methodological Answer:

  • Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with synchrotron radiation for high-resolution data (<1.0 Å). Ensure cryogenic cooling (100 K) to minimize thermal motion .
  • Refinement :
    • Software : SHELXL (for small molecules) or Phenix (for macromolecular complexes) .
    • Key Metrics : R-factor (<5%), residual electron density (<0.3 eÅ3^{-3}) .
  • Case Study : In analogous benzoic acid derivatives, torsion angles between the piperidine ring and aromatic core were critical for confirming intramolecular hydrogen bonding .

Q. What strategies are effective for analyzing 2-(3-piperidinyl)-benzoic acid as a ligand in coordination chemistry?

Methodological Answer:

  • Ligand Design :
    • Donor Sites : The carboxylic acid and piperidine nitrogen act as potential binding sites for metal ions (e.g., Cu2+^{2+}, Fe3+^{3+}) .
    • Steric Effects : Substituents on the piperidine ring (e.g., methyl groups) modulate metal-ligand bond angles and catalytic activity .
  • Experimental Validation :
    • UV-Vis Spectroscopy : Monitor ligand-to-metal charge transfer (LMCT) bands (e.g., 300–500 nm for Cu complexes) .
    • Magnetic Susceptibility : Assess paramagnetic behavior in octahedral vs. tetrahedral complexes .

Q. How can researchers address contradictions in reported spectroscopic data for 2-(3-piperidinyl)-benzoic acid derivatives?

Methodological Answer:

  • Root Causes :
    • Solvent Effects : NMR chemical shifts vary with deuterated solvents (e.g., D2 _2O vs. CDCl3_3) .
    • Tautomerism : Piperidine ring puckering or protonation states (e.g., free base vs. hydrochloride salt) alter spectral profiles .
  • Resolution Tactics :
    • Variable-Temperature NMR : Identify dynamic processes (e.g., ring inversion) by tracking peak coalescence .
    • Computational Modeling : Compare experimental IR/Raman spectra with DFT-predicted vibrational modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzoic acid, 2-(3-piperidinyl)-
Reactant of Route 2
Reactant of Route 2
Benzoic acid, 2-(3-piperidinyl)-

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